molecular formula C15H12N4 B067670 [2,2':6',2''-Terpyridin]-4'-amine CAS No. 193944-66-0

[2,2':6',2''-Terpyridin]-4'-amine

Cat. No. B067670
CAS RN: 193944-66-0
M. Wt: 248.28 g/mol
InChI Key: ROISIAUYBSOVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2,2’:6’,2’‘-Terpyridin]-4’-amine” is a derivative of Terpyridine (often abbreviated to Terpy or Tpy), which is a heterocyclic compound derived from pyridine . It is a white solid that is soluble in most organic solvents and is mainly used as a ligand in coordination chemistry .


Synthesis Analysis

A new two-step procedure has been developed for the synthesis of 2,2′: 6′,2″-terpyridine and 4′-methylsulfanyl-2,2′: 6′,2″-terpyridine in more than 70% yield on the basis of Potts’ condensation . Efficient methods have been proposed for purification of all condensation products .


Chemical Reactions Analysis

Terpyridine-based ligands have been synthesized by Kröhnke method. Their binding behaviour was evaluated by complexing them with Co (II), Fe (II) and Zn (II) ions, which resulted in interesting coordination compounds . These ligands can form stable complexes with several different main groups and transition metal ions .


Physical And Chemical Properties Analysis

Terpyridine and its metal complexes have gained substantial interest in many application fields such as catalysis, supramolecular and bioinorganic chemistry . They have unique photo-luminescence, catalysis, sensor properties and quite promising tumour-inhibiting activities .

Scientific Research Applications

Antioxidant Protection of Paper Heritage Objects

4’-Amino-2,2’6’,2’'-terpyridine derivatives have been utilized as : 4’-Amino-2,2’:6’,2’'-terpyridine derivatives have been utilized as antioxidants in the preservation of paper-based cultural heritage. These compounds, specifically the 4-amino-2,2,6,6-tetramethylpiperidine series, are part of the Hindered Amine Light Stabilizers (HALS) and are effective in stabilizing lignin-containing acid papers during accelerated aging. They work by neutralizing acids present in the paper and inhibiting oxidative degradation, thus preserving the cellulose degree of polymerization and maintaining the pH value over time .

Bioactive Ligands and Chemosensors

Schiff bases derived from 4’-Amino-2,2’:6’,2’'-terpyridine have shown potential as bioactive ligands and chemosensors . These compounds exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities. Additionally, they possess strong binding abilities towards various cations and anions, which can be leveraged in ion recognition and the development of chemosensors for detecting specific ions in environmental and biological media .

Metallo-Supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, 4’-Amino-2,2’:6’,2’'-terpyridine can serve as a metal-binding domain . This property is exploited in the synthesis of metallo-supramolecular structures, which have applications in areas such as asymmetric catalysis and the development of new materials .

Colorimetric and Fluorescent Sensors

New terpyridine receptors that include 4’-Amino-2,2’:6’,2’'-terpyridine have been developed for their colorimetric and fluorescent response to fluoride ions over other anions in organic solvents. These receptors are valuable in the detection of fluoride, which has implications in environmental monitoring and public health .

Material Research in Monument Conservation

The compound’s derivatives are being explored for their role in monument conservation . By acting as antioxidants, they contribute to the stabilization of materials used in monuments, thereby aiding in the preservation of these historical structures .

Pharmaceutical Applications

In the pharmaceutical industry, 4’-Amino-2,2’:6’,2’'-terpyridine derivatives are used in drug design and development. Their structural properties allow them to interact with various biological targets, leading to potential treatments for a wide range of diseases .

Future Directions

Terpyridine glycoconjugates have proven to be potential antitumor agents. The results highlight that Cu (II) and Fe (II) ternary complexes of terpyridine derivatives have antiproliferative activity in the micromolar range . This suggests a promising future direction for the use of “[2,2’:6’,2’‘-Terpyridin]-4’-amine” in medical applications.

Mechanism of Action

Target of Action

4’-Amino-2,2’:6’,2’‘-Terpyridine, also known as 2,2’:6’,2’‘-Terpyridin-4’-amine, is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal complexes have been found to have potential applications in various fields, including opto-electronic devices and life science .

Mode of Action

The compound interacts with its targets (metal centers) through coordination, forming a sandwich-like structure . This interaction results in the formation of metallo-supramolecular structures . The structure of these complexes can be influenced by the presence of different substituents on the terpyridine scaffold .

Biochemical Pathways

It has been suggested that the compound may play a role in mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .

Pharmacokinetics

Its ability to form stable complexes with metal centers suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4’-Amino-2,2’:6’,2’'-Terpyridine’s action are largely dependent on the specific metal center it targets. For example, when integrated into a metal–organic framework, the compound has been found to exhibit photocatalytic activity . Additionally, certain complexes of the compound have shown promising antibacterial and antifungal activity .

Action Environment

The action, efficacy, and stability of 4’-Amino-2,2’:6’,2’'-Terpyridine can be influenced by various environmental factors. For instance, the spatial arrangement and intermolecular interaction of the compound can be adjusted through reticular chemistry, thereby improving its optoelectronic properties . Furthermore, the compound’s action can be enabled or enhanced when integrated into a metal–organic framework .

properties

IUPAC Name

2,6-dipyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROISIAUYBSOVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572936
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2':6',2''-Terpyridin]-4'-amine

CAS RN

193944-66-0
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 2
Reactant of Route 2
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 3
Reactant of Route 3
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 4
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 5
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 6
[2,2':6',2''-Terpyridin]-4'-amine

Q & A

Q1: What is unique about the structure of [2,2':6',2''-Terpyridin]-4'-amine compared to other terpyridines?

A1: [2,2':6',2''-Terpyridin]-4'-amine exhibits an unusual crystal structure due to intramolecular hydrogen bonding. X-ray crystallography revealed that the amino protons form hydrogen bonds with the nitrogen atoms of the terminal pyridine rings. [] This interaction influences the molecule's conformation, causing the two terminal rings to deviate from the plane of the central pyridine ring. This structural feature can impact its coordination behavior with metal ions.

Q2: How does [2,2':6',2''-Terpyridin]-4'-amine contribute to the synthesis of more complex molecules?

A2: [2,2':6',2''-Terpyridin]-4'-amine serves as a versatile building block for synthesizing larger ligands. For instance, it reacts with 4'-bromo-2,2':6',2''-terpyridine to produce bis(2,2':6',2''-terpyridin-4'-yl)amine in a solvent-free reaction. [] This new ligand, featuring two terpyridine units linked by an amine bridge, offers intriguing possibilities for creating multinuclear metal complexes with potentially unique electrochemical and photophysical properties.

Q3: What types of metal complexes can be formed using [2,2':6',2''-Terpyridin]-4'-amine?

A3: [2,2':6',2''-Terpyridin]-4'-amine can coordinate to various transition metals, including iron(II) and ruthenium(II), forming both homoleptic and heteroleptic complexes. [] In homoleptic complexes, all ligands surrounding the metal ion are identical, while heteroleptic complexes feature different types of ligands. The ability to form both types of complexes with this ligand opens up opportunities for tuning the electrochemical and photophysical properties of the resulting metal complexes for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.